molecular formula C16H18N2OS B1446979 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 1803606-85-0

6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No. B1446979
M. Wt: 286.4 g/mol
InChI Key: XOEIZUFNHIRQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, also known as DMPTA, is an organic compound that has been studied for its potential applications in medicinal chemistry and drug discovery. DMPTA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has been studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH can lead to the suppression of cell growth and proliferation, making it a potential target for anticancer drugs. Additionally, 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has been studied for its potential use as a potential inhibitor of bacterial topoisomerase II, which is an enzyme involved in the regulation of DNA replication and transcription.

Mechanism Of Action

The mechanism of action of 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is still being investigated, but it is believed to involve the binding of the molecule to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. Additionally, 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has been found to interact with other molecules in the cell, such as DNA, RNA, and proteins, which may further contribute to its inhibitory effects.

Biochemical And Physiological Effects

Studies have shown that 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has a variety of biochemical and physiological effects. In vitro studies have shown that 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cell lines. Additionally, 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has been found to inhibit the growth of various bacterial strains, including E. coli and S. aureus. In vivo studies have also shown that 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can reduce the size of tumors in animal models.

Advantages And Limitations For Lab Experiments

6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis is relatively straightforward. Additionally, 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has a relatively low toxicity, making it a safer choice for use in laboratory experiments. However, there are some limitations to consider when using 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in laboratory experiments. It is not very water soluble, and it can be degraded by light and heat, which can limit its stability in laboratory experiments.

Future Directions

There are a variety of potential future directions for research on 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine. One potential area of research is to further investigate the mechanism of action of 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine and explore its potential as an anticancer or antibacterial drug. Additionally, further research could be done to explore the potential applications of 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in other areas, such as its use as an antioxidant or its potential to modulate the immune system. Finally, further research could be done to explore the potential use of 6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine as a tool for drug delivery or as a potential therapeutic agent.

properties

IUPAC Name

(2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-3-yl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-16(2)6-3-11-12(9-16)20-15(17)13(11)14(19)10-4-7-18-8-5-10/h4-5,7-8H,3,6,9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEIZUFNHIRQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=C2C(=O)C3=CC=NC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Reactant of Route 5
6,6-Dimethyl-3-(pyridine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

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